JWH 073, commonly known as JWH 073, is a synthetic compound belonging to the aminoalkylindole class. [, ] It has garnered significant attention in scientific research due to its ability to act as a cannabinoid receptor agonist. [, , ] JWH 073 was initially synthesized for research purposes, particularly for investigating the endocannabinoid system and the potential therapeutic applications of cannabinoid receptor agonists. [, ]
1-Butyl-3-(1-naphthoyl)indole is synthesized in laboratories and has been identified in various herbal products marketed as legal alternatives to cannabis. Its structure includes a butyl group attached to an indole ring, which is further substituted with a naphthoyl group. This compound is part of a broader category of synthetic cannabinoids that have been developed for research purposes and have also emerged in the illicit drug market.
The synthesis of 1-butyl-3-(1-naphthoyl)indole can be achieved through several methods, primarily involving the indolization process. One notable approach utilizes nitrosoarenes and aromatic terminal ethynyl ketones, leading to good yields and regioselectivity in forming 3-aroylindoles. The key steps in this synthesis include:
This synthetic pathway allows for efficient production while maintaining high yields, making it suitable for both research and potential therapeutic applications .
The molecular structure of 1-butyl-3-(1-naphthoyl)indole features several distinct components:
The dihedral angle between the planes of the indole ring and the naphthalene system is approximately , indicating a significant degree of torsion that may influence its biological activity . The bond lengths and angles are consistent with those observed in similar compounds, confirming the structural integrity through crystallographic studies.
1-Butyl-3-(1-naphthoyl)indole participates in various chemical reactions typical of indole derivatives:
These reactions highlight its potential for further chemical exploration and modification .
The mechanism of action for 1-butyl-3-(1-naphthoyl)indole primarily involves its interaction with cannabinoid receptors, particularly CB1 receptors located in the central nervous system. Upon binding:
Understanding this mechanism is crucial for evaluating both its therapeutic potential and risks associated with recreational use .
The physical and chemical properties of 1-butyl-3-(1-naphthoyl)indole are essential for its characterization:
These properties are critical for applications in research and potential pharmacological development .
1-Butyl-3-(1-naphthoyl)indole has several applications:
These applications underscore its significance beyond mere chemical interest, contributing to fields such as pharmacology, toxicology, and medicinal chemistry .
The discovery of 1-Butyl-3-(1-naphthoyl)indole (commonly designated JWH-073) emerged from systematic cannabinoid receptor ligand research led by organic chemist John W. Huffman at Clemson University in the 1990s. Huffman's team synthesized over 100 novel naphthoylindole derivatives to investigate structure-activity relationships (SAR) at cannabinoid receptors CB1 and CB2. JWH-073 was strategically designed as an alkyl homolog of the potent pentyl-substituted compound JWH-018 (1-pentyl-3-(1-naphthoyl)indole), featuring a shortened n-butyl chain at the indole nitrogen [4] [9]. This molecular simplification aimed to probe the effect of N-alkyl chain length on receptor binding kinetics and selectivity.
Initial pharmacological characterization revealed JWH-073 as a high-affinity agonist at both CB1 (Kᵢ = 8.9 ± 5.0 nM) and CB2 (Kᵢ = 2.94 ± 2.65 nM) receptors, though with approximately 5-fold lower CB1 affinity than JWH-018 [1] [4]. Its design leveraged insights from earlier aminoalkylindoles like WIN-55,212-2, but eliminated the complex morpholino group to create a more synthetically accessible scaffold. The synthesis typically employed Friedel-Crafts acylation or Okauchi procedures, involving direct reaction of 1-butylindole with 1-naphthoyl chloride under Lewis acid catalysis (e.g., dimethylaluminum chloride) [3] [8].
Table 1: Key Alkyl Homologs in the JWH Naphthoylindole Series
Compound | N-Alkyl Chain | CB1 Affinity (Kᵢ, nM) | CB2 Affinity (Kᵢ, nM) | Primary Research Purpose |
---|---|---|---|---|
JWH-015 | Propyl | 164 ± 22 | 13.8 ± 4.6 | Early CB2-selective probe |
JWH-073 | Butyl | 8.9 ± 5.0 | 2.94 ± 2.65 | Chain-length optimization |
JWH-018 | Pentyl | 9.00 ± 5.00 | 2.94 ± 2.65 | High-potency reference agonist |
JWH-022 | Hexyl | 48.0 ± 29.0 | 5.25 ± 1.25 | Chain-length SAR boundary |
JWH-073 played a pivotal role in elucidating the SAR of naphthoylindoles, particularly regarding three critical structural determinants:
Table 2: Impact of Structural Modifications on JWH-073 Affinity
Structural Feature | Modification Example | Δ CB1 Affinity | Δ CB2 Affinity | Key SAR Insight |
---|---|---|---|---|
N-Alkyl chain length | JWH-073 (butyl) vs. JWH-018 (pentyl) | ↓ ~5-fold | ↔ | Optimal chain = C₅H₁₁ |
Naphthoyl 4-position | 4-Iodo-JWH-073 | ↓ 10-fold | ↓ 2-fold | Steric hindrance at CB1 |
Naphthoyl 8-position | 8-Iodo-JWH-073 (JWH-417) | ↓ 8-fold | ↔ | Enhanced CB2 selectivity |
Indole C-2 substitution | 2-Methyl-JWH-073 | ↓ 15-fold | ↓ 3-fold | Steric clash in CB1 pocket |
JWH-073's transition from a research compound to a substance of misuse occurred rapidly between 2008–2010, paralleling the emergence of "Spice" and similar herbal products. These products contained JWH-073 as a primary active ingredient, often blended with JWH-018 to potentiate psychoactive effects. Its structural similarity to JWH-018—but distinct metabolism—initially circumvented controlled substance legislation in several jurisdictions [1] .
Regulatory responses escalated as forensic analyses confirmed JWH-073 in seized products:
This prompted forensic innovation, including targeted metabolite screening (e.g., hydroxylated and carboxylated derivatives) in urine and plasma. Major human metabolites included ω-hydroxy-JWH-073 and ω-carboxy-JWH-073, detected primarily as glucuronide conjugates [4] .
Table 3: International Regulatory Timeline for JWH-073
Jurisdiction | Regulatory Action Date | Legal Status | Key Trigger |
---|---|---|---|
Germany | January 2009 | Anlage II (controlled) | Detection in Spice post-JWH-018 ban |
Sweden | September 2009 | Classified as narcotic | Public health concerns |
United States | March 2011 | Schedule I controlled | FDA emergency scheduling |
Canada | February 2012 | Schedule II controlled | Analog Act enforcement |
China | January 2012 | Comprehensive ban | UN Psychotropic Convention |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1